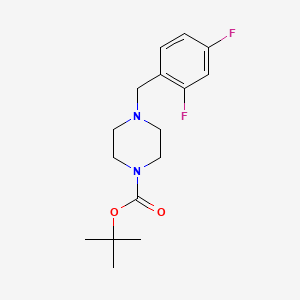

1-BOC-4-(2,4-difluorobenzyl)piperazine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-4-(2,4-difluorobenzyl)piperazine typically involves the reaction of 4-(2,4-difluorobenzyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

化学反応の分析

Types of Reactions

1-BOC-4-(2,4-difluorobenzyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of one or both fluorine atoms on the benzyl ring.

Deprotection Reactions: The major product is 4-(2,4-difluorobenzyl)piperazine.

科学的研究の応用

1-BOC-4-(2,4-difluorobenzyl)piperazine is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of biologically active compounds, such as receptor ligands and enzyme inhibitors.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 1-BOC-4-(2,4-difluorobenzyl)piperazine is primarily related to its role as a synthetic intermediate. It does not have a direct biological effect but is used to create compounds that interact with specific molecular targets and pathways. For example, derivatives of this compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

類似化合物との比較

Similar Compounds

1-BOC-4-(4-aminophenyl)piperazine: Used in the synthesis of pharmaceutical and agrochemical compounds.

1-BOC-4-(benzyl)piperazine: Another intermediate used in organic synthesis.

Uniqueness

1-BOC-4-(2,4-difluorobenzyl)piperazine is unique due to the presence of the difluorobenzyl group, which imparts specific chemical properties such as increased lipophilicity and potential for selective biological activity .

生物活性

1-BOC-4-(2,4-difluorobenzyl)piperazine (CAS No. 1065586-31-3) is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its relevance in medicinal chemistry.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom of the piperazine ring, which enhances its stability and solubility. The presence of difluorobenzyl substituents may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Piperazine derivatives are known to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, implicating their role in modulating central nervous system (CNS) activity.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Antidepressant Activity : Similar compounds have shown efficacy in models of depression by acting as serotonin reuptake inhibitors.

- Anxiolytic Properties : Research indicates potential anxiolytic effects through modulation of GABAergic systems.

- Antipsychotic Potential : The compound's structure suggests it may interact with D2 receptors, which are critical in the treatment of schizophrenia.

Case Studies

- Antidepressant Activity : A study involving structurally similar piperazine derivatives reported significant reductions in depressive-like behaviors in animal models when administered at doses ranging from 10 to 30 mg/kg. The mechanism was linked to increased serotonin levels in the synaptic cleft .

- Anxiolytic Effects : In another study, compounds with a similar piperazine scaffold were evaluated for their ability to reduce anxiety-like behaviors in mice. Results indicated a notable decrease in anxiety scores using the elevated plus maze model at doses of 5 and 10 mg/kg .

- Dopamine Receptor Interaction : A structure-activity relationship (SAR) analysis revealed that modifications at the N4 position of the piperazine ring significantly affected binding affinity to D2 receptors. Compounds with halogenated benzyl groups exhibited higher affinities compared to their non-halogenated counterparts .

Comparative Analysis

The following table summarizes the biological activities and receptor affinities of various piperazine derivatives compared to this compound:

特性

IUPAC Name |

tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUOECDWCAUMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。